6-chloro-5-(chloromethyl)-N,N-dimethylpyrimidin-4-amine
Description
Chemical Identity and Classification in Heterocyclic Chemistry
6-Chloro-5-(chloromethyl)-N,N-dimethylpyrimidin-4-amine belongs to the pyrimidine class of heterocyclic compounds, which are characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The compound is registered under Chemical Abstracts Service number 1375474-11-5 and possesses the molecular formula C₇H₉Cl₂N₃ with a molecular weight of 206.07 grams per mole. Its International Union of Pure and Applied Chemistry name reflects its systematic substitution pattern: 6-chloro-5-(chloromethyl)-N,N-dimethylpyrimidin-4-amine.
The structural architecture of this compound demonstrates sophisticated heterocyclic design principles. The pyrimidine core system represents one of the fundamental diazines, distinguished from its isomers pyrazine and pyridazine by the specific positioning of nitrogen atoms. Within the broader classification of heterocyclic compounds, pyrimidines are categorized as unsaturated six-membered heterocycles, which exhibit aromatic character and unique electronic properties that contribute to their biological and chemical significance.
The compound features three distinct functional modifications to the basic pyrimidine scaffold. At position 6, a chlorine atom provides electrophilic character and potential for nucleophilic substitution reactions. The 5-position bears a chloromethyl substituent, introducing additional reactivity through the benzylic-type chlorine atom. Most notably, the 4-position contains an N,N-dimethylamine group, which imparts nucleophilic character and potential for hydrogen bonding interactions.
Table 1: Chemical Identity Parameters of 6-Chloro-5-(Chloromethyl)-N,N-Dimethylpyrimidin-4-Amine
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 1375474-11-5 |
| Molecular Formula | C₇H₉Cl₂N₃ |
| Molecular Weight | 206.07 g/mol |
| International Union of Pure and Applied Chemistry Name | 6-chloro-5-(chloromethyl)-N,N-dimethylpyrimidin-4-amine |
| Simplified Molecular Input Line Entry System | CN(C)C1=C(C(=NC=N1)Cl)CCl |
| International Chemical Identifier Key | GNXHJYDDEGEQEL-UHFFFAOYSA-N |
Historical Context and Development
The development of 6-chloro-5-(chloromethyl)-N,N-dimethylpyrimidin-4-amine must be understood within the broader historical evolution of pyrimidine chemistry. Pyrimidine derivatives have been known since the early 19th century, with alloxan representing one of the earliest recognized compounds in this class. The systematic study of pyrimidines began in 1884 with Pinner, who developed methods for synthesizing derivatives through condensation reactions between ethyl acetoacetate and amidines. The nomenclature "pyrimidin" was first proposed by Pinner in 1885, establishing the foundation for modern pyrimidine chemistry.
The preparation of the parent pyrimidine compound was achieved by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This early work established many of the fundamental synthetic approaches that continue to influence pyrimidine chemistry today. The development of chlorinated pyrimidine derivatives specifically gained momentum throughout the 20th century as researchers recognized their potential as synthetic intermediates and bioactive compounds.
The emergence of 6-chloro-5-(chloromethyl)-N,N-dimethylpyrimidin-4-amine as a distinct research target reflects more recent advances in selective functionalization techniques. The compound was first cataloged in chemical databases in 2014, indicating its relatively recent synthesis and characterization. This timing coincides with increased interest in multiply-substituted pyrimidines for pharmaceutical applications, driven by the success of pyrimidine-based drugs and the need for more sophisticated synthetic intermediates.
Significance in Pyrimidine Chemistry Research
The significance of 6-chloro-5-(chloromethyl)-N,N-dimethylpyrimidin-4-amine in contemporary pyrimidine research stems from its unique combination of reactive functional groups and its potential applications in medicinal chemistry. Pyrimidine derivatives have demonstrated extensive therapeutic potential, with applications spanning antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. The specific substitution pattern of this compound positions it as a versatile synthetic intermediate that can undergo various chemical transformations.
Recent research has highlighted the importance of chlorinated pyrimidine derivatives in drug discovery. A comprehensive study published in 2023 demonstrated that pyrimidine derivatives with chlorine substitutions exhibit enhanced antimicrobial activities against both gram-positive and gram-negative bacteria. Compounds containing N,N-dimethylamine groups at the 4-position of pyrimidines have shown particular promise, with some derivatives exhibiting cytotoxic activities comparable to established anticancer drugs like doxorubicin.
The dual chlorination pattern present in 6-chloro-5-(chloromethyl)-N,N-dimethylpyrimidin-4-amine offers unique synthetic opportunities. The chlorine atom at position 6 can participate in nucleophilic aromatic substitution reactions, while the chloromethyl group at position 5 provides a site for alkylation reactions. This combination allows for sequential functionalization strategies that can generate libraries of related compounds for biological screening.
Table 2: Biological Activities of Related Pyrimidine Derivatives
Current Research Landscape and Applications
The current research landscape surrounding 6-chloro-5-(chloromethyl)-N,N-dimethylpyrimidin-4-amine is characterized by intense interest in its synthetic utility and potential biological applications. Contemporary studies have focused on developing efficient synthetic routes to this compound and exploring its reactivity profile for further derivatization. The compound serves as a strategic building block in modern organic synthesis, particularly for the construction of more complex heterocyclic systems.
Recent synthetic methodology development has emphasized the importance of scalable preparation methods for chlorinated pyrimidines. Patent literature from 2014 describes liquid-phase chlorination methods that can achieve yields of approximately 90 percent for related chloromethylpyridine compounds. These methods typically employ organic solvents, acid buffering agents, and controlled chlorination conditions to achieve selective functionalization. The development of such methods has made compounds like 6-chloro-5-(chloromethyl)-N,N-dimethylpyrimidin-4-amine more accessible for research applications.
In the realm of medicinal chemistry, current research has demonstrated that pyrimidine derivatives with similar substitution patterns exhibit significant biological activities. A 2024 study published in Nature Scientific Reports revealed that novel pyrimidine and pyrimidopyrimidine analogs synthesized from related starting materials showed excellent cytotoxic activities against multiple cancer cell lines. Compounds with N,N-dimethyl substitution at the 4-position demonstrated particular efficacy, with some derivatives achieving half-maximal inhibitory concentration values very close to those of established chemotherapy drugs.
The antimicrobial research landscape has also shown considerable interest in chlorinated pyrimidine derivatives. Recent investigations have demonstrated that compounds featuring chlorine substitutions and dimethylamino groups can exhibit broad-spectrum antimicrobial activity. These findings have implications for the development of new antibiotics and antifungal agents, particularly given the growing concern about antimicrobial resistance.
Current applications of 6-chloro-5-(chloromethyl)-N,N-dimethylpyrimidin-4-amine extend beyond its direct biological activity to its role as a synthetic intermediate. The compound's multiple reactive sites make it valuable for combinatorial chemistry approaches, where libraries of related compounds can be generated through parallel synthesis strategies. This application has become increasingly important in drug discovery, where high-throughput screening requires access to diverse chemical libraries.
Table 3: Current Research Applications and Synthetic Utilities
| Application Area | Specific Use | Research Status | Key Advantages |
|---|---|---|---|
| Medicinal Chemistry | Anticancer drug development | Active investigation | Multiple reactive sites for optimization |
| Antimicrobial Research | Broad-spectrum antibiotic development | Promising results | Chlorination enhances activity |
| Synthetic Chemistry | Building block for complex heterocycles | Well-established | Versatile functionalization options |
| Combinatorial Chemistry | Library synthesis for screening | Growing application | Parallel derivatization capabilities |
| Materials Science | Precursor for functional materials | Emerging interest | Tunable electronic properties |
The future research directions for 6-chloro-5-(chloromethyl)-N,N-dimethylpyrimidin-4-amine appear to focus on three primary areas: optimization of synthetic methods for improved efficiency and environmental sustainability, systematic exploration of its biological activity profile through comprehensive screening programs, and development of novel synthetic applications that exploit its unique reactivity pattern. These research trajectories reflect the compound's position as both a valuable synthetic tool and a potential therapeutic lead compound, highlighting its continued importance in contemporary heterocyclic chemistry research.
Properties
IUPAC Name |
6-chloro-5-(chloromethyl)-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2N3/c1-12(2)7-5(3-8)6(9)10-4-11-7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXHJYDDEGEQEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=N1)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-5-(chloromethyl)-N,N-dimethylpyrimidin-4-amine is a pyrimidine derivative characterized by its unique structural features, including a chloromethyl group and a dimethylamino group. With the molecular formula C₆H₈Cl₂N₄ and a molecular weight of approximately 206.07 g/mol, this compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
The compound's reactivity is influenced by its functional groups. The chloromethyl group facilitates nucleophilic substitution reactions, while the dimethylamino group enhances electrophilic aromatic substitution reactions. These properties make it a versatile intermediate in organic synthesis and medicinal chemistry.
Biological Activity
Research indicates that 6-chloro-5-(chloromethyl)-N,N-dimethylpyrimidin-4-amine exhibits significant biological activity, particularly in the following areas:
-
Antimicrobial Activity :
- In vitro studies have shown that this compound can inhibit the growth of various bacterial and fungal strains, suggesting its potential as an antimicrobial agent.
-
Anticancer Potential :
- Derivatives of this compound have demonstrated cytotoxic effects against several cancer cell lines. Specifically, studies indicate that modifications to its structure can enhance its efficacy against tumors, with some derivatives showing IC50 values in the micromolar range against cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) .
Case Studies
- Cytotoxicity Studies :
-
Mechanism of Action :
- The mechanism of action appears to involve the inhibition of critical enzymes or pathways necessary for cancer cell survival and proliferation. This was evidenced by flow cytometry assays that demonstrated induction of apoptosis in treated cells .
Comparative Analysis
To better understand the biological activity of 6-chloro-5-(chloromethyl)-N,N-dimethylpyrimidin-4-amine, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Chloro-N,N-dimethylpyrimidin-4-amine | Lacks chloromethyl group | Lower reactivity due to absence of chloromethyl |
| 2-Amino-5-chloropyrimidine | Different substitution pattern | Exhibits different biological activities |
| 5-(Chloromethyl)-2-methylpyrimidin-4-amines | Similar chloromethyl group | Varies in biological potency and applications |
The unique combination of functional groups in 6-chloro-5-(chloromethyl)-N,N-dimethylpyrimidin-4-amine enhances its reactivity and therapeutic potential compared to these similar compounds .
Scientific Research Applications
Chemical Properties and Reactivity
The molecular formula of 6-chloro-5-(chloromethyl)-N,N-dimethylpyrimidin-4-amine is C₆H₈Cl₂N₄, with a molecular weight of approximately 206.07 g/mol. The presence of the chloromethyl group enables nucleophilic substitution reactions, while the dimethylamino group can facilitate electrophilic aromatic substitution, making it a valuable intermediate in organic synthesis.
Medicinal Chemistry Applications
1. Antimicrobial Activity:
Research indicates that derivatives of this compound possess significant antimicrobial properties. Studies have shown that modifications to its structure can enhance its efficacy against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.
2. Antiviral Properties:
In vitro studies have demonstrated that 6-chloro-5-(chloromethyl)-N,N-dimethylpyrimidin-4-amine exhibits antiviral activity. The compound's ability to inhibit viral replication pathways positions it as a candidate for further exploration in antiviral drug development.
3. Cancer Therapeutics:
The compound has shown promising results in affecting cell viability and proliferation in various cancer cell lines. Its structural features suggest interactions with biological targets that could inhibit critical pathways involved in tumor growth, indicating its potential as an anticancer agent.
Synthetic Routes
Several synthetic methods have been reported for the preparation of 6-chloro-5-(chloromethyl)-N,N-dimethylpyrimidin-4-amine. These methods typically involve the chlorination of pyrimidine derivatives followed by alkylation processes. The versatility of these synthetic routes allows for the generation of various derivatives with tailored biological activities.
Case Studies and Research Findings
Recent studies have focused on the interaction profiles of 6-chloro-5-(chloromethyl)-N,N-dimethylpyrimidin-4-amine with specific biological targets. Techniques such as binding affinity assays and structural analysis have been employed to elucidate these interactions:
- Antibacterial Studies: A study demonstrated that certain derivatives showed enhanced antibacterial activity against resistant strains, highlighting their potential role in combating antibiotic resistance.
- Cancer Cell Line Research: In vitro experiments indicated that specific modifications to the compound led to increased cytotoxicity against breast cancer cell lines, supporting its development as an anticancer therapeutic agent.
- Mechanistic Studies: Research into the mechanism of action revealed that the compound may interfere with critical enzymatic pathways involved in microbial metabolism and cancer cell proliferation, providing insights into its therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to pyrimidine derivatives with variations in substituent type, position, and electronic properties (Table 1).
Table 1: Structural and Molecular Comparison
Key Observations:
N,N-Dimethylamine at position 4 enhances lipophilicity compared to unsubstituted amines (e.g., 6-Chloro-N-methylpyrimidin-4-amine) .
Key SAR Insights:
- Substituent Size and Polarity : Smaller substituents (e.g., methylsulfonyl in ) enhance cytotoxicity, while bulky groups like chloromethyl may reduce membrane permeability but improve target specificity .
- Chlorine and Lipophilicity : Chlorine atoms at positions 5 or 6 (common in pyrimidines) increase lipophilicity and may enhance binding to hydrophobic enzyme pockets .
Physical and Spectroscopic Properties
- IR Spectroscopy: The target compound’s IR spectrum () shows characteristic C-Cl stretches (~550–750 cm⁻¹) and N-H bends (~1600 cm⁻¹). The chloromethyl group introduces additional C-Cl vibrational modes compared to non-chlorinated analogues .
- Solubility : The dimethylamine group likely improves water solubility relative to diethyl or cyclohexylmethyl derivatives (e.g., and ) .
Preparation Methods
Chlorination of Pyrimidine Precursors
The chlorination of pyrimidine rings to introduce chlorine atoms at specific positions is a critical step. For example, 4,6-dichloropyrimidine is a common starting material, which can be selectively aminated or further functionalized.
- Phosphorus Oxychloride (POCl3) is frequently used to chlorinate pyrimidine intermediates, converting hydroxyl or amino groups into chlorides under reflux conditions.
- Reaction conditions vary from 0°C to 120°C depending on the substrate and desired selectivity.
- Reaction solvents include polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetone, sometimes with tertiary amines as bases or catalysts (e.g., N,N-dimethylaniline, pyridine).
This chlorination step is essential to prepare intermediates such as 4-chloro-6-(chloromethyl)pyrimidine derivatives, which are precursors to the target compound.
Amination at the 4-Position with N,N-Dimethylamine
- The nucleophilic substitution of the 4-chlorine atom by N,N-dimethylamine is performed under controlled temperature (often 50–60°C).
- This substitution can be done in aqueous or alcoholic media, sometimes under reflux.
- The reaction proceeds via nucleophilic aromatic substitution, where the chlorine at the 4-position is displaced by the dimethylamino group.
- The molar ratios of reagents and reaction times are optimized to achieve high yields and minimize impurities.
Introduction of the Chloromethyl Group at the 5-Position
- The chloromethyl group at the 5-position is introduced typically by halomethylation reactions.
- This can involve the use of chloromethyl halides (e.g., chloromethyl chloride) or formaldehyde and hydrochloric acid under controlled conditions.
- The halomethylation is often carried out in polar solvents like DMF or acetone, sometimes with bases or catalysts to facilitate substitution.
- The reaction conditions are adjusted to avoid over-chlorination or side reactions.
Alternative Synthetic Routes
- Some methods start from 2-amino-4-chloro-N,N-dimethylpyrimidine derivatives, which are then subjected to chloromethylation and further chlorination.
- Other routes involve the transformation of 6-(2-substituted)-2-thiouracil-5-carbonitriles with arylmethyl halides, followed by chlorination and amination steps to yield pyrimidine derivatives with desired substitutions.
Representative Preparation Procedure (Summary)
Reaction Conditions and Optimization
- Temperature: Most reactions are performed between ambient temperature and 120°C, optimized for each step to balance reaction rate and selectivity.
- Solvents: Polar aprotic solvents such as DMF, acetone, and sometimes alcohols are preferred for their ability to dissolve reactants and stabilize intermediates.
- Catalysts and Bases: Tertiary amines (triethylamine, N,N-dimethylaniline) and formamides (DMF) are used as catalysts or reaction auxiliaries to enhance substitution efficiency.
- Workup: Standard aqueous workup, crystallization from suitable solvents, and vacuum drying are employed to isolate high-purity products.
Analytical Characterization and Yields
- The synthesized compounds are characterized by Thin Layer Chromatography (TLC), Infrared Spectroscopy (IR), Proton and Carbon Nuclear Magnetic Resonance (1H-NMR, 13C-NMR), and elemental analysis to confirm structure and purity.
- High-Performance Liquid Chromatography (HPLC) is routinely used to monitor reaction progress and quantify residual starting materials and impurities.
- Yields reported for key intermediates and final products typically range from 85% to 92%, with purity levels exceeding 99% after purification.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Amination of 4,6-dichloropyrimidine | Ammonia or N,N-dimethylamine | 30–60°C, aqueous or alcoholic medium | 89–92 | >99 | Intermediate formation with low residual dichloropyrimidine |
| Chloromethylation at 5-position | Chloromethyl halides, formaldehyde + HCl | 0–60°C, polar aprotic solvents | 85–90 | >98 | Controlled to avoid over-chlorination |
| Chlorination of hydroxyl or amino groups | Phosphorus oxychloride, thionyl chloride | 50–120°C, DMF or acetone | 88–91 | >99 | Used for converting intermediates to chlorinated derivatives |
| Final purification | Crystallization, vacuum drying | Ambient to 60°C under reduced pressure | — | >99 | Ensures removal of impurities |
Research Findings and Industrial Relevance
- The synthetic routes for 6-chloro-5-(chloromethyl)-N,N-dimethylpyrimidin-4-amine have been optimized for industrial scalability, with emphasis on green chemistry principles such as minimizing hazardous reagents and waste.
- The compound serves as a key intermediate for biologically active derivatives with antibacterial and antifungal properties.
- The use of catalytic amounts of formamides and tertiary amines improves reaction efficiency and selectivity, reducing by-products.
- Reaction monitoring by HPLC and spectroscopic methods ensures high reproducibility and quality control.
Q & A
Q. What are the standard synthetic routes for 6-chloro-5-(chloromethyl)-N,N-dimethylpyrimidin-4-amine?
The compound can be synthesized via palladium-catalyzed amination of chloro-substituted pyrimidines with amines. Key steps include refluxing with Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., PPh₃) in polar solvents like n-propanol. Reaction progress is monitored using TLC, and purification involves column chromatography . Modifications, such as Suzuki cross-coupling with arylboronic acids, enable derivatization at specific positions .
Q. How should researchers characterize the compound’s purity and structural identity?
- Melting Point: Use a Gallenkamp apparatus to determine melting range, comparing it to literature values .
- NMR Spectroscopy: Record ¹H/¹³C NMR spectra on a Bruker Avance III 600 MHz spectrometer. Peaks for methyl groups (δ ~2.8–3.2 ppm) and chloromethyl substituents (δ ~4.5–5.0 ppm) confirm substitution patterns .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula using instruments like microTOF-QⅡ .
Q. What safety protocols are critical when handling this compound?
Follow GHS hazard guidelines: avoid inhalation, use PPE (gloves, lab coat), and work in a fume hood. Storage should be in cool, dry conditions, away from ignition sources. Refer to Safety Data Sheets (SDS) for specific hazard statements (e.g., H315, H319) and disposal protocols .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives?
Quantum chemical calculations (e.g., density functional theory) predict reaction energetics and transition states. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to narrow optimal conditions (e.g., solvent choice, catalyst loading), reducing trial-and-error experimentation .
Q. What crystallographic strategies resolve structural ambiguities in pyrimidine derivatives?
Single-crystal X-ray diffraction (SHELX suite) is preferred. Key steps:
- Grow crystals via slow evaporation (e.g., DCM/hexane).
- Refine structures using SHELXL, focusing on Cl⋯Cl and hydrogen-bonding interactions to confirm substitution patterns .
- Validate against disorder models and residual electron density maps .
Q. How to address contradictions in spectral data during structural elucidation?
- Case Study: If NMR suggests a chloromethyl group but HRMS shows unexpected adducts, perform heteronuclear correlation experiments (HSQC/HMBC) to confirm connectivity.
- Cross-validate with X-ray data to resolve discrepancies between predicted and observed substituent positions .
Q. What methodologies assess the compound’s antimicrobial activity?
- Microbial Screening: Use agar dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Antifungal Testing: Evaluate inhibition zones against C. albicans via disk diffusion.
- Structure-Activity Relationships (SAR): Modify the chloromethyl group to study its role in bioactivity .
Q. How to design reactors for scalable synthesis of pyrimidine derivatives?
Utilize continuous-flow reactors with immobilized Pd catalysts to enhance yield and reduce reaction time. Monitor parameters (temperature, residence time) using process control software (e.g., MATLAB/Simulink) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
